molecular formula C20H16FNO B360594 N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide CAS No. 848593-32-8

N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide

Cat. No.: B360594
CAS No.: 848593-32-8
M. Wt: 305.3g/mol
InChI Key: IWPLYOTXNKANGH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C20H16FNO and its molecular weight is 305.3g/mol. The purity is usually 95%.
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Properties

CAS No.

848593-32-8

Molecular Formula

C20H16FNO

Molecular Weight

305.3g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H16FNO/c21-18-7-4-8-19(14-18)22-20(23)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,22,23)

InChI Key

IWPLYOTXNKANGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.38 ml, 5.0 mmole) was added to an ice water cooled solution of 4-Biphenylacetic acid (0.2 g, 0.9 mmole) in 5 ml dichloromethane, solution allowed to warm to room temperature then heated under reflux for 1 hr, the solvent and excess thionyl chloride was evaporated under vacuum, the oil formed was redissolved in 5 ml dichloromethane followed by addition of 4-Dimethylaminopyridine (0.12 gm, 1.0 mmole) and 3-Fluoroaniline (0.11 gm, 1.0 mmole), stirred at room temperature over night, then the reaction mixture was diluted with 10 ml dichloromethane and 20 ml water, the organic layer washed with 1 N HCl, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated dryness (0.2 gm, 72%), H1-NMR INOVA-500 (CDCl3) δ 3.805 (s, 2H), 6.815 (t, J=8.5 Hz, 1H), 7.068 (d, J=8.0 Hz, 1H), 7.218-7.284 (m, 2H), 7.380-7.499 (m, 6H) 7.620-7.664 (m, 4H). MS (m/z) 306.2 (M+H)+.
Quantity
0.38 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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